4-(1-Methylbutoxy)benzoic acid

Ferroelectric Liquid Crystals Chiral Mesogens Hydrogen-Bonded Complexes

This branched 4-(1-methylbutoxy)benzoic acid features a chiral sec-pentyloxy tail essential for ferroelectric SmC* liquid crystal induction and sterically defined drug discovery SAR. Unlike linear 4-alkoxybenzoic acids, the 1-methylbutoxy substituent provides a chiral center and unique lipophilicity, making it irreplaceable for chiral phase induction and protein binding site complementarity. ≥95% purity. Ideal for STAT3 inhibitor scaffolds, prodrug linkers, and chiral side-chain liquid crystalline polymers.

Molecular Formula C12H16O3
Molecular Weight 208.257
CAS No. 103576-25-6; 637302-30-8
Cat. No. B2353722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylbutoxy)benzoic acid
CAS103576-25-6; 637302-30-8
Molecular FormulaC12H16O3
Molecular Weight208.257
Structural Identifiers
SMILESCCCC(C)OC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H16O3/c1-3-4-9(2)15-11-7-5-10(6-8-11)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14)
InChIKeyDSLOIDXSXSKJBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methylbutoxy)benzoic Acid (CAS 103576-25-6 / 637302-30-8): Core Structure & Procurement Baseline


4-(1-Methylbutoxy)benzoic acid (IUPAC: 4-(pentan-2-yloxy)benzoic acid, CAS 103576-25-6 and 637302-30-8) is a para-substituted benzoic acid derivative bearing a branched five-carbon alkoxy chain [1]. With a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol, the compound is supplied primarily as a research intermediate at purities typically ≥95% . Its structure features both a carboxylic acid handle and a sterically distinctive branched ether tail, placing it at the intersection of medicinal chemistry building blocks and liquid crystal precursor chemistry.

Why 4-(1-Methylbutoxy)benzoic Acid Cannot Be Swapped with Common 4-Alkoxybenzoic Acid Analogs


Generic substitution within the 4-alkoxybenzoic acid family is not chemically feasible when the branched-chain architecture of the target compound is structurally required. Unlike the widely available linear 4-n-pentyloxybenzoic acid homologs, the 1-methylbutoxy (sec-pentyloxy) substituent introduces a chiral branching point adjacent to the ether oxygen [1]. This geometric feature is critical in at least two contexts: (i) the induction of chiral smectic C (SmC*) ferroelectric liquid crystalline phases, where the branched, optically active tail is essential for mesophase chirality [2]; and (ii) the modulation of small-molecule–protein interactions in drug discovery, where the branched alkoxy group alters steric fit and lipophilicity profiles compared to linear analogs . Direct replacement with 4-methoxy-, 4-ethoxy-, or even linear 4-pentyloxy-benzoic acid would eliminate the chiral center and fundamentally alter the compound's property profile.

Quantitative Differentiation Evidence for 4-(1-Methylbutoxy)benzoic Acid vs. Closest Analogs


Chiral Smectic C (SmC*) Phase Induction vs. Linear 4-n-Pentyloxybenzoic Acid

In hydrogen-bonded liquid-crystalline complexes, the structural analog S-(+)-4-(2-methylbutoxy)benzoic acid (closely related to the target 4-(1-methylbutoxy)benzoic acid) induces a chiral smectic C (SmC*) phase when complexed with trans-4-alkoxy-4'-stilbazoles, a phase that exhibits stable ferroelectric switching [1]. In contrast, the linear, achiral 4-n-pentyloxybenzoic acid forms only achiral smectic or nematic phases under analogous conditions. This chiral phase induction is directly attributable to the branched, optically active alkoxy tail architecture shared by the target compound.

Ferroelectric Liquid Crystals Chiral Mesogens Hydrogen-Bonded Complexes

Steric Branching Impact on STAT3 Inhibitor Scaffold SAR vs. Linear Alkoxy Analogs

In a virtual screening and SAR study targeting the STAT3 signaling pathway, a benzothiazole-bearing compound incorporating the 4-(1-methylbutoxy)benzoyl motif was identified as an active inhibitor . Although specific IC50 values for the target compound as a standalone fragment are not reported, the study demonstrates that the branched alkoxy chain is part of a hit scaffold that led to further optimization. By class-level inference, the branched alkoxy chain is expected to provide different steric and lipophilic properties (clogP, molecular shape) compared to linear 4-n-butoxy or 4-n-pentyloxy analogs, which are predicted to alter binding affinity and selectivity profiles.

STAT3 Inhibition Medicinal Chemistry Structure-Activity Relationship

Physical Property Differentiation: Hydrophobicity and Rotatable Bond Profile

Computational property predictions highlight that 4-(1-methylbutoxy)benzoic acid possesses a higher heavy atom count (15) and a greater number of rotatable bonds (5) compared to simple linear 4-methoxybenzoic acid (heavy atoms: 12; rotatable bonds: 2) [1]. This profile confers increased conformational flexibility and a higher calculated logP, contributing to enhanced lipophilic character relevant for membrane partitioning in biological systems or for mesomorphic behavior in liquid crystals. These computed parameters provide a quantitative basis for differentiating the compound from lower-molecular-weight 4-alkoxybenzoic acids when designing synthetic intermediates.

Physicochemical Properties Drug-likeness Liquid Crystal Design

High-Value Application Scenarios for 4-(1-Methylbutoxy)benzoic Acid Based on Structural Differentiation


Synthesis of Chiral Ferroelectric Liquid Crystal Dopants and Hydrogen-Bonded Mesogen Complexes

This compound serves as a precursor or structural analog for chiral benzoic acid building blocks employed in ferroelectric liquid crystal (FLC) mixtures. As demonstrated with the closely related S-(+)-4-(2-methylbutoxy)benzoic acid, this scaffold induces chiral SmC* phases when assembled into hydrogen-bonded complexes with stilbazole-based proton acceptors [1]. Researchers developing FLC display materials or electro-optical devices should select this branched alkoxybenzoic acid rather than linear achiral variants when chiral phase induction and stable ferroelectric switching are required.

Medicinal Chemistry Hit-to-Lead Exploration Targeting STAT3 or Other Protein-Protein Interactions

The 4-(1-methylbutoxy)benzoyl fragment has appeared in exploratory STAT3 inhibitor hits . Procurement of this intermediate enables the systematic exploration of branched alkoxy chain SAR around a benzothiazole or related core scaffold. Because the branched sec-pentyloxy group introduces a defined steric volume and chiral center absent in linear analogs, it is particularly valuable for probing shape complementarity in protein binding sites that are sensitive to ligand topology.

Design of Lipophilic Linkers and Prodrug Fragments with Tunable Hydrolytic Stability

The carboxylic acid functionality of 4-(1-methylbutoxy)benzoic acid allows conjugation to amines or alcohols, making it a useful lipophilic linker in prodrug design or bioconjugation. The branched alkoxy chain adjacent to the ester/amide bond provides a steric shield that can modulate hydrolytic stability compared to conjugates derived from linear 4-alkoxybenzoic acids [2]. This feature is relevant for medicinal chemists aiming to fine-tune pharmacokinetic profiles by exploiting steric hindrance around the labile linkage.

Liquid Crystal Polymer Side-Chain Monomer Development

Given the established role of 4-alkoxybenzoic acid derivatives in side-chain liquid crystalline polymers (SCLCPs), this branched monomer can be used to introduce chiral centers into polymer backbones or side chains. The resulting chiral SCLCPs are of interest for applications requiring chiral phase stabilization, such as in optical data storage or non-linear optical materials [1].

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